molecular formula C19H21N3O4S B4189142 N-[4-(aminocarbonyl)phenyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide

N-[4-(aminocarbonyl)phenyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide

Cat. No. B4189142
M. Wt: 387.5 g/mol
InChI Key: CTKPJNHLYBGEFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminocarbonyl)phenyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide, also known as N-phenyl-1-(phenylsulfonyl)-3-piperidinecarboxamide (PSNCBAM-1), is a compound that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the G protein-coupled receptor GPR55, which is involved in various physiological processes such as pain sensation, inflammation, and cancer cell proliferation.

Mechanism of Action

PSNCBAM-1 selectively antagonizes the G protein-coupled receptor GPR55, which is expressed in various tissues and plays a role in pain sensation, inflammation, and cancer cell proliferation. The exact mechanism of action of PSNCBAM-1 is not fully understood, but it is thought to inhibit GPR55-mediated signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects:
PSNCBAM-1 has been shown to have various biochemical and physiological effects in animal models and cell lines. These include inhibition of cancer cell proliferation, induction of apoptosis, inhibition of pain and inflammation, protection against neurodegeneration and cognitive impairment, and modulation of immune function. PSNCBAM-1 has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

The advantages of using PSNCBAM-1 in lab experiments include its high selectivity and potency as a GPR55 antagonist, its low toxicity and good pharmacokinetic properties, and its potential therapeutic applications in various diseases. However, the limitations of using PSNCBAM-1 include its limited solubility in aqueous solutions, which may require the use of organic solvents, and its potential off-target effects on other G protein-coupled receptors.

Future Directions

There are several future directions for research on PSNCBAM-1. These include further studies on its mechanism of action and signaling pathways, identification of its potential off-target effects and interactions with other receptors, optimization of its pharmacokinetic properties and formulation for clinical use, and evaluation of its therapeutic efficacy in animal models and clinical trials. In addition, PSNCBAM-1 may have potential applications in other diseases such as diabetes, cardiovascular disease, and autoimmune disorders, which warrant further investigation.

Scientific Research Applications

PSNCBAM-1 has been studied extensively for its potential therapeutic applications in various diseases such as pain, inflammation, cancer, and neurodegenerative disorders. The selective antagonism of GPR55 by PSNCBAM-1 has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. In addition, PSNCBAM-1 has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. PSNCBAM-1 has also been shown to protect against neurodegeneration and cognitive impairment in animal models of Alzheimer's disease and traumatic brain injury.

properties

IUPAC Name

1-(benzenesulfonyl)-N-(4-carbamoylphenyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c20-18(23)14-8-10-16(11-9-14)21-19(24)15-5-4-12-22(13-15)27(25,26)17-6-2-1-3-7-17/h1-3,6-11,15H,4-5,12-13H2,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKPJNHLYBGEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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